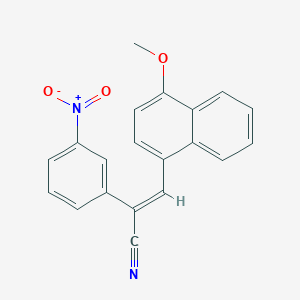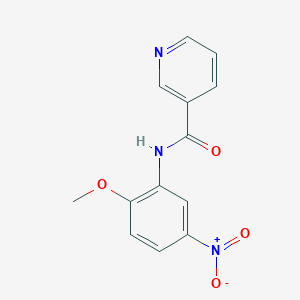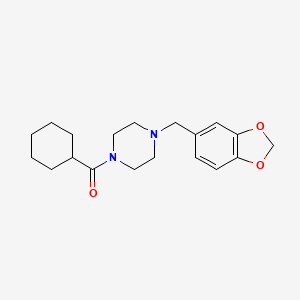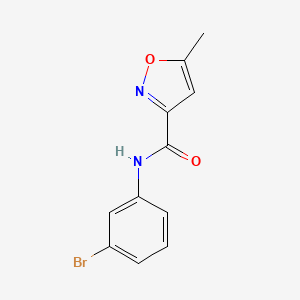
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile, also known as MNAN, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. MNAN is a naphthalene derivative that is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile. In
Mecanismo De Acción
The mechanism of action of 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to induce cell cycle arrest and activate caspase-3, which leads to cell death. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit low toxicity in vitro, making it a potential candidate for use in medicine. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments, including its low toxicity, fluorescent properties, and potential use as a sensor for metal ions. However, 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has some limitations, including its limited solubility in water and its sensitivity to light and air.
Direcciones Futuras
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several potential future directions for research, including its use in OLEDs and solar cells, its use as a sensor for metal ions, and its potential use as an anti-cancer agent. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile may also have potential use in the treatment of neurodegenerative diseases and other diseases that involve inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile and its potential use in various fields.
In conclusion, 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile and has been studied for its potential use in organic electronics, sensors, and medicine. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand the potential of 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile in various fields.
Métodos De Síntesis
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction yields a yellow crystalline solid that is purified by recrystallization with ethanol. The purity of the compound is confirmed by melting point and spectral analysis.
Aplicaciones Científicas De Investigación
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in various fields such as organic electronics, sensors, and medicine. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been shown to exhibit fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and solar cells. 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has also been used as a sensor for the detection of metal ions due to its ability to chelate with metal ions and cause a change in fluorescence intensity. In medicine, 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-25-20-10-9-15(18-7-2-3-8-19(18)20)11-16(13-21)14-5-4-6-17(12-14)22(23)24/h2-12H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXADYQNLXQKNHC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxynaphthalen-1-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)

